Suzuki–Miyaura Coupling: Bromide vs. Chloride Reactivity
The electron-rich aryl bromide substituent at the 4-position exhibits markedly faster oxidative addition to Pd(0) catalysts compared to the analogous 4-chloro derivative (CAS 1881293-32-8). Aryl bromides are generally determined to be over an order of magnitude more reactive than aryl chlorides in this key catalytic step, enabling lower catalyst loadings, shorter reaction times, and higher yields when employing the brominated compound in sequential coupling strategies [1]. This reactivity advantage is a class-level inference based on well-established organometallic principles and is corroborated by explicit comparative rate studies.
| Evidence Dimension | Relative Rate of Oxidative Addition to Pd(0) |
|---|---|
| Target Compound Data | Aryl Bromide (C-Br); Approx. 10-100x faster than aryl chloride |
| Comparator Or Baseline | 2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene; Aryl Chloride (C-Cl) |
| Quantified Difference | Aryl bromide is roughly 10- to 100-fold more reactive than aryl chloride in oxidative addition to Pd(0) [1]. |
| Conditions | General Pd-catalyzed Suzuki–Miyaura cross-coupling conditions; oxidative addition as rate-determining step in many protocols. |
Why This Matters
Higher reactivity of the aryl bromide translates to improved synthetic efficiency in cross-coupling steps, reducing catalyst cost and waste generation compared to the chloro analog.
- [1] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Acc. Chem. Res. 2000, 33 (5), 314–321. View Source
